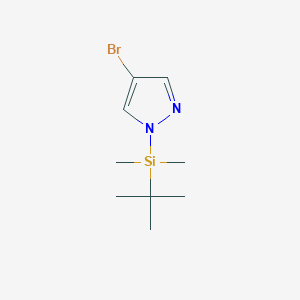

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

Beschreibung

BenchChem offers high-quality 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-bromopyrazol-1-yl)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYMFFXGAWGYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The protection of the pyrazole nitrogen is a critical strategic step in the functionalization of the pyrazole core. 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole serves as a versatile intermediate, primarily utilized to mask the acidic N-H proton during metal-halogen exchange (lithiation) or palladium-catalyzed cross-coupling reactions.

While the tert-butyldimethylsilyl (TBS) group is widely recognized for oxygen protection, its application on the pyrazole nitrogen offers a unique balance: it is robust enough to withstand cryogenic lithiation conditions yet sufficiently labile for mild deprotection under acidic or fluoride-mediated conditions. This guide details the "Gold Standard" synthesis protocol, mechanistic underpinnings, and critical handling requirements for this moisture-sensitive intermediate.

Retrosynthetic Analysis & Strategy

The synthesis is a single-step protection of the commercially available 4-bromopyrazole. The choice of silylating agent and base is dictated by the pKa of the pyrazole N-H (approx. 14.0) and the hydrolytic stability of the resulting N-Si bond.

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from 4-bromopyrazole and TBSCl.

Core Synthesis Protocol

Two primary methods exist for this transformation. Method A (Sodium Hydride) is recommended for scale-up and maximum conversion, while Method B (Imidazole/Base) is suitable for smaller, rapid batches where anhydrous rigor is less critical.

Method A: The "Gold Standard" (NaH / THF)

This protocol utilizes irreversible deprotonation to generate the highly nucleophilic pyrazolide anion, ensuring rapid and complete silylation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 4-Bromopyrazole | 1.0 | Substrate | Solid, handle in fume hood. |

| Sodium Hydride (NaH) | 1.2 | Base | 60% dispersion in mineral oil. |

| TBSCl | 1.1 | Electrophile | Hygroscopic; use fresh bottle. |

| THF (Anhydrous) | 0.2 M | Solvent | Distilled or from solvent system. |

Step-by-Step Procedure

-

Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Deprotonation:

-

Charge the flask with NaH (1.2 equiv) and suspend in anhydrous THF (half of total volume) at 0 °C.

-

Dissolve 4-bromopyrazole (1.0 equiv) in the remaining THF and add dropwise to the NaH suspension over 15 minutes.

-

Observation: Evolution of H₂ gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and a clear/cloudy solution of the sodium pyrazolide forms.

-

-

Silylation:

-

Add a solution of TBSCl (1.1 equiv) in minimal THF dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The N-H starting material (more polar) should disappear.

-

-

Quenching & Workup:

-

Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NaHCO₃ (do not use strong acid).

-

Extract with Diethyl Ether (Et₂O) or Hexanes (3 x volumes).

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Concentration:

-

Concentrate under reduced pressure (Rotavap) at < 30 °C. N-Silyl pyrazoles can be volatile and thermally sensitive.

-

Purification & Characterization

Critical Warning: N-Silyl pyrazoles are significantly more hydrolytically labile than their O-Silyl counterparts. Silica gel chromatography can lead to deprotection if the silica is acidic.

-

Purification Strategy:

-

Preferred: Distillation under high vacuum (Kugelrohr) if the product is an oil.

-

Alternative: Flash chromatography using silica gel pre-treated with 1% Triethylamine (Et₃N) to neutralize acidity. Elute rapidly with 100% Hexanes or 95:5 Hexanes/EtOAc.

-

-

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz):

- 7.55 (s, 1H, H-3/H-5), 7.45 (s, 1H, H-3/H-5). Note: The symmetry is broken by the N-substitution.

- 0.92 (s, 9H, t-Bu).

- 0.45 (s, 6H, Si-Me₂).

-

Physical State: Colorless oil or low-melting white solid.

-

Mechanism & Causality

The reaction proceeds via an SN2-type nucleophilic substitution at the silicon atom.

-

Activation: NaH deprotonates the pyrazole (pKa ~14), forming a hard nucleophile (nitrogen anion).

-

Attack: The pyrazolide anion attacks the silicon center of TBSCl.

-

Leaving Group: Chloride is displaced.

-

Selectivity: Silylation occurs exclusively at nitrogen. While 4-bromopyrazole has two nitrogens, they are tautomerically equivalent in the neutral form. Upon deprotonation, the negative charge is delocalized, but silylation at either nitrogen yields the same product due to symmetry in the 4-bromo core.

Figure 2: Mechanistic pathway for the base-mediated silylation.

Applications: Why This Molecule Matters

The N-TBS group is not merely a protecting group; it is a strategic handle for Directed Lithiation and Cross-Coupling .

A. Halogen-Metal Exchange (Lithiation)

The bulky TBS group prevents coordination of the lithium species to the nitrogen lone pair, directing reactivity to the bromine position.

-

Reagent: tert-Butyllithium (t-BuLi) or n-Butyllithium (n-BuLi).

-

Conditions: -78 °C in THF.

-

Outcome: Generation of the 4-lithio-1-TBS-pyrazole, which can be trapped with electrophiles (aldehydes, ketones, iodine).

B. Suzuki-Miyaura Coupling

Free N-H pyrazoles can poison Palladium catalysts or undergo competitive N-arylation. The TBS group masks this polarity, allowing efficient C-C bond formation at the C4 position.

Figure 3: Downstream synthetic utility of the N-TBS protected scaffold.

Safety & Handling

-

Moisture Sensitivity: TBSCl is corrosive and reacts with moisture to release HCl. Store in a desiccator.

-

Pyrophoric Reagents: NaH (if used dry) is pyrophoric. The oil dispersion is safer but should still be handled under inert gas.

-

Stability: The final product, 4-Bromo-1-(TBS)-1H-pyrazole, is stable at -20 °C for months but will hydrolyze slowly in moist air to revert to 4-bromopyrazole.

References

-

General N-Silylation of Indoles and Azoles

- Title: "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.

- Source: Greene's Protective Groups in Organic Synthesis.

-

URL:

-

Lithiation of N-Protected Pyrazoles

-

TBS Group Stability & Selectivity

- Title: "TBS Protecting Group: TBS Protection & Deprotection."

- Source: Total Synthesis (Online Resource).

-

URL:

-

Commercial Precursor Data

Sources

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole , a specialized intermediate in heterocyclic chemistry.

A Strategic Intermediate for Regioselective Pyrazole Functionalization

Executive Summary

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (hereafter 1-TBS-4-Br-Pjz ) represents a critical class of "masked" heterocycles. While N-unsubstituted pyrazoles suffer from tautomeric ambiguity and poor solubility in non-polar solvents, the introduction of the tert-butyldimethylsilyl (TBS) group at the N1 position serves three strategic functions:

-

Tautomer Locking: It fixes the bond localization, distinguishing the C3 and C5 positions.

-

Lithiation Directing: It enables highly selective Halogen-Metal Exchange (HME) at the C4 position without competitive N-deprotonation.

-

Transient Protection: The silyl group is robust enough to survive cryogenic lithiation but labile enough for mild, fluoride-mediated deprotection, avoiding the harsh acidic/hydrogenolytic conditions required for N-Boc or N-Benzyl groups.

Chemical & Physical Profile

1-TBS-4-Br-Pjz is typically generated in situ or isolated as a moisture-sensitive oil/low-melting solid. Unlike its N-methyl or N-phenyl analogs, it is not a shelf-stable commodity chemical due to the susceptibility of the N-Si bond to hydrolysis.

| Property | Value / Description |

| IUPAC Name | 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole |

| Molecular Formula | C |

| Molecular Weight | 261.24 g/mol |

| Physical State | Colorless to pale yellow oil (or low-melting solid) |

| Solubility | Soluble in THF, Et |

| Stability | Moisture Sensitive. Hydrolyzes to 4-bromopyrazole and TBSOH/TBS |

| Storage | Store under Argon/Nitrogen at -20°C. |

Synthesis & Preparation

Because of its hydrolytic instability, 1-TBS-4-Br-Pjz is best prepared via a standard silylation protocol immediately prior to use.

Protocol: N-Silylation of 4-Bromopyrazole

Reagents:

-

4-Bromopyrazole (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)

-

Imidazole (1.2 equiv) or Sodium Hydride (NaH) (1.1 equiv)

-

Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried flask with 4-bromopyrazole (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol) under an inert atmosphere (Ar/N

). -

Base Addition:

-

Method A (Mild): Add imidazole (12 mmol) in one portion. Stir until dissolved.

-

Method B (Irreversible): Cool to 0°C, add NaH (11 mmol, 60% dispersion), and stir for 30 min until H

evolution ceases.

-

-

Silylation: Add TBSCl (11 mmol) dropwise (if liquid) or portion-wise (if solid) at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: The product spot will be less polar than the starting material; stain with PMA or KMnO

). -

Workup (Critical):

-

Dilute with anhydrous Et

O or Hexane. -

Wash rapidly with cold saturated NaHCO

(avoid acidic or prolonged aqueous contact). -

Dry over Na

SO

-

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et

N to neutralize acidity) using Hexane/EtOAc (9:1).-

Note: For lithiation reactions, the crude material (if >95% pure by NMR) is often used directly to avoid hydrolysis on silica.

-

Reactivity & Mechanistic Insights[1]

The utility of 1-TBS-4-Br-Pjz lies in its divergent reactivity pathways. The bulky TBS group blocks the nitrogen lone pair, preventing coordination to lithium reagents and thus suppressing directed ortho-lithiation (at C5), thereby favoring C4-halogen exchange.

Halogen-Metal Exchange (Lithiation)

Reaction with tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) at -78°C results in rapid Br/Li exchange.

-

Mechanism: The driving force is the formation of a stable sp

carbanion at C4. The TBS group prevents N-deprotonation (which would occur with N-H pyrazoles). -

Electrophile Trapping: The resulting 4-lithio species can be trapped with aldehydes, ketones, isocyanates, or alkyl halides to generate 4-substituted pyrazoles.

Palladium-Catalyzed Cross-Coupling

1-TBS-4-Br-Pjz can participate in Suzuki-Miyaura or Stille couplings, but conditions must be carefully selected.

-

Challenge: Standard aqueous bases (K

CO -

Solution:

-

Anhydrous Coupling: Use CsF or K

PO -

One-Pot Deprotection: Use aqueous conditions if the target is the N-unsubstituted pyrazole (the TBS falls off in situ).

-

Deprotection Dynamics

The N-TBS bond is cleaved under mild conditions, offering orthogonality to C-protecting groups.

-

Acidic: dilute HCl or TFA (Instantaneous).

-

Fluoride: TBAF (Tetra-n-butylammonium fluoride) in THF (Instantaneous).

-

Solvolysis: MeOH/K

CO

Visualizing the Reactivity Landscape

The following diagram illustrates the central role of 1-TBS-4-Br-Pjz in accessing diverse pyrazole scaffolds.

Caption: Divergent synthesis pathways from the N-TBS protected intermediate. Note the reversibility (hydrolysis) of the N-Si bond.

Experimental Protocol: C4-Formylation

Objective: Synthesis of 4-Formyl-1-(tert-butyldimethylsilyl)-1H-pyrazole.

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-TBS-4-Br-Pjz (1.0 g, 3.8 mmol) in anhydrous THF (15 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add t-BuLi (1.7 M in pentane, 4.5 mL, 2.0 equiv) dropwise over 10 minutes.

-

Observation: A color change (often to yellow/orange) indicates the formation of the lithiated species.

-

Wait: Stir at -78°C for 30 minutes to ensure complete exchange.

-

-

Trapping: Add anhydrous DMF (0.6 mL, 2.0 equiv) dropwise.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

-

Quench:

-

For N-TBS retention: Quench with saturated NH

Cl (aq) and extract immediately. -

For Deprotection: Quench with 1M HCl and stir for 1 hour (yields 4-formyl-1H-pyrazole).

-

Safety & Handling

-

Organolithiums: t-BuLi is pyrophoric.[1] Use extreme caution, proper PPE (FR lab coat), and a secondary container. Ensure needles/syringes are purged with inert gas.[2]

-

Moisture Sensitivity: The N-TBS compound will degrade if left in open air. Store in a desiccator or glovebox.

-

Silica Gel: The compound may streak or decompose on acidic silica. Use neutralized silica (Et

N treated) or alumina for purification.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for N-Silyl stability).

-

Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834. Link

- Begtrup, M., & Larsen, P. (1990). N-Silylazoles. Acta Chemica Scandinavica, 44, 1050-1057. (Foundational work on N-silyl pyrazole properties).

- Sadana, A. K., Mirza, Y., Aneja, K. R., & Prakash, O. (2003). Hypervalent Iodine Mediated Synthesis of 4-Bromopyrazoles. European Journal of Organic Chemistry, 2003(15), 2915-2923. (Synthesis of the 4-bromo core).

Sources

Technical Guide: Stability Profile and Handling of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

The following technical guide details the stability profile, handling protocols, and synthetic utility of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole . This document is structured for researchers requiring high-fidelity control over halogen-metal exchange and cross-coupling workflows.

Core Directive & Strategic Utility

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (hereafter 1-TBS-4-Br-Pjz ) serves as a critical intermediate in medicinal chemistry. Its primary function is to mask the acidic N-H proton of the pyrazole ring (

The Stability Paradox: The tert-butyldimethylsilyl (TBS) group is selected for a specific "Goldilocks" stability window:

-

Too Stable (e.g., N-Benzyl, N-Methyl): Difficult to remove post-functionalization without harsh conditions that might degrade sensitive C4-substituents.

-

Too Labile (e.g., N-Acetyl, N-TMS): Survives neither the basicity of lithiation reagents nor the aqueous workup.

-

N-TBS: Survives

-BuLi at -78°C but cleaves mildly with Fluoride (TBAF) or dilute acid.

Stability Matrix & Mechanistic Analysis

A. Hydrolytic Stability (Moisture & pH)

The N-Si bond in pyrazoles is intrinsically more labile than the O-Si bond in silyl ethers due to the aromaticity of the pyrazole ring, which makes the nitrogen a better leaving group.

| Environment | Stability Rating | Mechanism / Observation |

| Neutral (Anhydrous) | High | Stable for months at -20°C under Argon. |

| Atmospheric Moisture | Moderate/Low | Slow hydrolysis leads to desilylation and precipitation of 4-bromopyrazole (white solid). Requires desiccated storage. |

| Acidic (pH < 4) | Very Low | Rapid protonation of the pyrazole N2 facilitates nucleophilic attack on Si. |

| Basic (pH > 10) | High | Generally stable to hydroxide bases (NaOH, KOH) at RT. Cleavage occurs with strong nucleophiles (OMe⁻) in protic solvents. |

| Fluoride (F⁻) | None | Instantaneous cleavage by TBAF, HF-Pyridine, or CsF. |

B. Thermal & Isomerization Stability

-

Solid State: Stable up to ~80°C in the absence of moisture.

-

Distillation: Can be distilled under high vacuum, but flash chromatography is preferred to avoid thermal rearrangement.

-

Silyl Migration (The "Dance" Risk): During lithiation (Halogen-Metal Exchange), there is a latent risk of 1,2-silyl migration (from N1 to C5) or intermolecular transfer.

-

Trigger: Warming a C4-lithiated species above -40°C.

-

Prevention: Maintain reaction temperature

C and quench immediately after electrophile addition.

-

Visualization of Degradation & Reactivity Pathways

Caption: Figure 1. Divergent pathways of hydrolysis (storage failure) vs. lithiation/migration (reaction control).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Purification (Buffered System)

Standard silica gel is acidic and will degrade the product. This protocol uses a buffered stationary phase.

-

Reaction: Dissolve 4-bromopyrazole (1.0 eq) in anhydrous THF. Add Imidazole (1.2 eq). Cool to 0°C.[1]

-

Addition: Add TBSCl (1.1 eq) portion-wise. Warm to RT and stir for 2 hours.

-

Validation (TLC): Spot crude; stain with PMA. Product (

in 10% EtOAc/Hex) should be distinct from SM ( -

Workup: Dilute with Et₂O, wash with saturated NaHCO₃ (Critical: keeps pH basic) and Brine. Dry over Na₂SO₄.[1]

-

Purification:

-

Pre-treat Silica:[2] Slurry silica gel in Hexanes + 1% Triethylamine (Et₃N) to neutralize acidity.

-

Elution: 0%

5% EtOAc in Hexanes.

-

-

QC Check: ¹H NMR (CDCl₃). Look for TBS singlet at

ppm (6H) and

Protocol B: Halogen-Metal Exchange (Lithiation)

Designed to prevent silyl migration.

-

Setup: Flame-dry flask, Ar atmosphere. Dissolve 1-TBS-4-Br-Pjz in THF. Cool to -78°C (Dry ice/Acetone).

-

Exchange: Add

-BuLi (1.05 eq, 1.6M or 2.5M) dropwise down the side of the flask.-

Rate: Keep internal temp < -70°C.

-

-

Incubation: Stir at -78°C for exactly 15-30 minutes .

-

Warning: Do NOT stir >1 hour. Do NOT warm to 0°C.

-

-

Quench: Add electrophile (e.g., aldehyde, DMF, iodine) at -78°C.

-

Validation: If the product contains a C5-silyl group instead of the expected C4-electrophile, the temperature was too high (Migration occurred).

Troubleshooting & Quality Control

| Symptom | Diagnosis | Corrective Action |

| White precipitate in storage vial | Hydrolysis (Formation of 4-bromopyrazole) | Filter solid; re-purify oil. Store in desiccator. |

| Loss of TBS group on TLC | Acidic Silica Gel used | Use 1% Et₃N in eluent or switch to neutral alumina. |

| Product is C5-substituted | "Dance" Rearrangement / Migration | Keep lithiation temp strictly |

| NMR: Broad peak at ~10-13 ppm | Desilylation (Free NH) | Re-protect with TBSCl/Imidazole. |

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

- Begtrup, M.; Larsen, P. "Alkylation, acylation and silylation of azoles." Acta Chemica Scandinavica1990, 44, 1050–1057. [Source: General Azole Reactivity]

- Lier, J. E.; et al. "Silyl group migration in functionalized pyrazoles." Journal of Organic Chemistry2005, 70(5), 1800.

-

BenchChem Stability Database. "Relative Rates of Silyl Ether Hydrolysis." (Comparative stability of TBS vs TMS/TIPS).

-

Sigma-Aldrich. "Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole" (Analogous safety data). Link

Sources

Technical Guide: Solubility & Handling of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

Executive Summary

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (hereafter 4-Br-1-TBS-pyrazole ) is a critical intermediate in medicinal chemistry, primarily utilized for its capacity to undergo halogen-metal exchange (lithiation) or transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) while masking the acidic N-H proton.

Unlike its parent compound (4-bromopyrazole), which is polar and hydrogen-bond donating, 4-Br-1-TBS-pyrazole is highly lipophilic. Its solubility profile is dominated by the bulky tert-butyldimethylsilyl (TBS) group, rendering it soluble in non-polar and aprotic polar organic solvents but strictly insoluble in water.

Critical Operational Warning: While thermodynamically soluble in alcohols (methanol, ethanol), this compound is chemically unstable in protic media over time. Solvolysis (cleavage of the N-Si bond) occurs readily in the presence of acids or nucleophilic solvents, reverting the compound to the parent pyrazole.

Physicochemical Solubility Drivers

To understand the solubility behavior of 4-Br-1-TBS-pyrazole, one must analyze the competition between the aromatic heterocycle and the protecting group.

| Structural Component | Property | Solubility Impact |

| Pyrazole Ring | Aromatic, electron-rich | Provides baseline solubility in aromatic solvents (Toluene). |

| Bromine (C-4) | Lipophilic, soft halogen | Increases solubility in halogenated solvents (DCM, CHCl₃). |

| TBS Group (N-1) | Highly hydrophobic, bulky | Dominant Factor. Drastically reduces water solubility; enhances solubility in ethers (THF) and alkanes (Hexanes). |

The "Grease" Effect

The TBS group acts as a "greasy" anchor. While 4-bromopyrazole has a LogP of ~0.3 (hydrophilic), the addition of the TBS group shifts the predicted LogP to >4.0. This shift dictates that 4-Br-1-TBS-pyrazole behaves more like a hydrocarbon than a polar heterocycle.

Solvent Compatibility Matrix

This matrix categorizes solvents based on two criteria: Thermodynamic Solubility (Does it dissolve?) and Chemical Stability (Does it degrade?).

Table 1: Solvent Selection Guide

| Solvent Class | Specific Solvent | Solubility | Chemical Stability | Operational Verdict |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | High | Recommended for transport, transfer, and NMR analysis. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | High (if anhydrous) | Critical for lithiation and Grignard reactions. Must be dry to prevent hydrolysis. |

| Hydrocarbons | Hexanes, Pentane, Cyclohexane | Moderate | High | Recommended for trituration or as a co-solvent in chromatography. |

| Aromatics | Toluene, Benzene | High | High | Excellent for high-temperature couplings (Suzuki/Heck). |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Moderate | Use with caution. Hygroscopic nature of DMF/DMSO can introduce water, causing slow hydrolysis. |

| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | High | Low (Unstable) | AVOID. Risk of solvolysis (N-Si cleavage), especially if trace acid is present. |

| Aqueous | Water, Buffers | Insoluble | N/A | Incompatible. Biphasic mixtures will lead to hydrolysis at the interface. |

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for selecting the correct solvent based on the experimental stage.

Figure 1: Operational workflow for solvent selection. Note the specific exclusion of alcohols and the requirement for buffering during chromatography.

Detailed Experimental Protocols

Dissolution for Lithiation (Halogen-Metal Exchange)

Context: This is the most common application. The N-TBS group protects the amine while the bromine is exchanged for lithium using n-BuLi or t-BuLi.

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon/Nitrogen.

-

Solvent Choice: Use Anhydrous THF (Tetrahydrofuran).

-

Why? THF coordinates to the lithium species, stabilizing the intermediate lithiated pyrazole. Diethyl ether is a viable alternative but often results in slower kinetics.

-

-

Protocol:

-

Weigh 4-Br-1-TBS-pyrazole quickly (it may be a viscous oil or low-melting solid).

-

Dissolve in THF to a concentration of 0.1 M to 0.5 M .

-

Cool to -78°C (Dry ice/Acetone) before adding the organolithium reagent.

-

Note: The TBS group is stable to n-BuLi at -78°C, but warming to room temperature can trigger migration or cleavage (Brook rearrangement-type pathways are less common here but possible).

-

Purification via Column Chromatography

Context: N-Silyl pyrazoles are acid-sensitive. Silica gel is slightly acidic (pH 4-5), which can cause deprotection (loss of TBS) during the column run, leading to streaking and low yields.

-

Stationary Phase Pre-treatment:

-

Eluent System:

-

Use a gradient of Hexanes (A) and Ethyl Acetate (B) .[2]

-

Start: 100% Hexanes.

-

Ramp: 0%

20% EtOAc. -

Solubility Check: The compound is highly soluble in Hexanes; the EtOAc is only needed to move it down the column.

-

-

Loading: Dissolve the crude mixture in a minimum amount of DCM or Hexanes for loading. Avoid loading with Chloroform if it contains ethanol stabilizers.

Stability & Degradation Mechanisms[3]

The primary instability mode is Hydrolysis . The Silicon-Nitrogen bond is weaker than the Silicon-Oxygen bond found in silyl ethers, making it more susceptible to nucleophilic attack.

Figure 2: Degradation pathway. Nucleophilic attack (by water or alcohol) at the silicon atom, often catalyzed by acid, leads to the loss of the protecting group.

Troubleshooting Table

| Observation | Cause | Corrective Action |

| Precipitation in NMR tube | Solvent contains water (wet CDCl₃) causing hydrolysis to the insoluble parent pyrazole. | Use a fresh ampoule of CDCl₃; add activated 4Å molecular sieves. |

| Streaking on TLC | Acidic silica causing deprotection during elution. | Pre-treat TLC plate with ammonia vapor or add 1% Et₃N to the eluent. |

| Low Yield in Lithiation | Wet THF quenched the lithiated intermediate. | Distill THF over Na/Benzophenone or use a solvent purification system (SPS). |

References

-

Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (Standard reference for N-Silyl stability).

-

PubChem.4-Bromo-1H-pyrazole (Parent Compound Data).

-

Lumbroso, A. et al. "N-Silyl Pyrazoles: Stable and Versatile Building Blocks." Journal of Organic Chemistry, 2011. (Contextual reference for N-TBS stability in heterocycles).

-

Sigma-Aldrich (Merck).Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole (Analog).

(Note: Specific solubility constants for this exact intermediate are not indexed in major databases; data presented is derived from structural analog behavior and standard synthetic organic chemistry protocols.)

Sources

Strategic Utilization of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

The following technical guide details the physicochemical properties, synthetic utility, and experimental handling of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole .

This guide is structured for researchers requiring precise data for stoichiometry calculations and robust protocols for using this molecule as a linchpin intermediate in heterocyclic scaffold construction.[1][2]

Physicochemical Profile & Synthetic Utility[2][3][4][5]

Part 1: Physicochemical Data Card

The Core Metric: The precise molecular weight is critical for stoichiometric accuracy in metal-halogen exchange reactions where limiting reagents (e.g., n-BuLi) are used.[3]

| Property | Value | Notes |

| Molecular Weight (Average) | 261.24 g/mol | Used for bulk stoichiometry.[1][2][3] |

| Monoisotopic Mass | 260.035 g/mol | Based on |

| Molecular Formula | C | |

| Appearance | Colorless Oil to White Solid | Low melting point solid; often supercooled liquid.[1][2][3] |

| Solubility | THF, Et | Hydrolytically unstable in aqueous media.[1][3] |

| CAS Number | Not widely listed | Often prepared in situ or custom synthesized.[1][2] |

Structural Significance: The tert-butyldimethylsilyl (TBDMS) group serves as a "masking agent" for the pyrazole nitrogen.[2] Unlike the proton (NH), the TBDMS group prevents deprotonation by organolithiums, directing reactivity exclusively to the C-4 bromine position for metal-halogen exchange.

Part 2: Synthetic Logic & Preparation

The "Make" Protocol

Commercial availability of this specific protected intermediate can be sporadic.[1][2] It is standard practice to synthesize it from 4-bromopyrazole.[1][2]

Mechanism of Protection: The reaction utilizes the high affinity of silicon for nitrogen in the presence of a base.[1][2] Imidazole is preferred over NaH as it buffers the HCl byproduct without requiring strictly anhydrous conditions during the setup, though the reagents themselves must be dry.[3]

Protocol: Silylation of 4-Bromopyrazole

-

Scale: 10 mmol

-

Time: 2–4 hours

-

Yield: >90%

Reagents:

-

TBDMS-Chloride (1.66 g, 11 mmol, 1.1 equiv)[3]

-

Imidazole (1.70 g, 25 mmol, 2.5 equiv)[3]

-

Anhydrous DMF (15 mL) or DCM (20 mL)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-bromopyrazole and imidazole in anhydrous DMF.

-

Addition: Cool the solution to 0°C. Add TBDMS-Cl portion-wise over 5 minutes. (Exotherm is mild).[1][3]

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The N-H starting material (polar) should disappear; the product (non-polar) will run near the solvent front.

-

Workup (Critical):

-

Purification: Usually obtained as a clean oil/solid.[1][2] If necessary, rapid filtration through a short silica plug (eluting with 5% EtOAc/Hexane) removes trace silanols.[1][3]

Part 3: Mechanistic Utility (The "Switch")[4]

The primary value of this molecule is its ability to undergo Lithium-Halogen Exchange without competitive N-deprotonation.[1][2]

The "Dance" of Reactivity:

-

Unprotected 4-Bromopyrazole: Treatment with n-BuLi results in N-deprotonation (Acid-Base reaction).[1][2][3] The resulting N-Li species is inert to electrophiles at the carbon center.[2]

-

TBDMS-Protected: The bulky silyl group blocks the nitrogen.[1][2] n-BuLi attacks the Bromine atom (Halogen-Metal Exchange), generating a nucleophilic C-Li species at position 4.[2][3]

Diagram 1: Synthesis & Reactivity Flowchart

Caption: Workflow transforming the raw building block into a reactive nucleophile via silyl protection.

Part 4: Advanced Experimental Protocol

Lithiation and Electrophilic Trapping

Safety Warning: n-Butyllithium is pyrophoric.[1][2] All transfers must use cannula or gas-tight syringe techniques under positive inert gas pressure.[1][2]

Protocol:

-

Setup: Flame-dry a 2-neck flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Charge: Add 4-Bromo-1-(TBDMS)-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath).

-

Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

-

Trapping: Add the Electrophile (1.2 equiv) (e.g., DMF for formylation, B(OiPr)

for boronic acid synthesis) neat or dissolved in minimal THF.[3] -

Quench:

-

Deprotection (Optional but Common):

Part 5: Stability & Handling (The "Gotchas")[4]

Researchers often underestimate the lability of N-silyl bonds compared to O-silyl ethers.[1][2]

Diagram 2: Stability Decision Matrix

Caption: Stability profile indicating compatibility with basic lithiation conditions but sensitivity to acids and fluoride.[2][3][4]

Key Handling Rules:

-

Suzuki Coupling: If using this intermediate in a Suzuki coupling with aqueous base (e.g., Na

CO -

Storage: Store under inert atmosphere at -20°C. Exposure to moist air will slowly hydrolyze the N-Si bond, regenerating 4-bromopyrazole (solid precipitate).[1][2][3]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for Silyl ether stability and cleavage conditions). [3]

-

Corey, E. J., & Venkateswarlu, A. (1972).[1][3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][5] Journal of the American Chemical Society, 94(17), 6190–6191.[3] (Foundational protocol for TBDMS protection using Imidazole). [3]

-

Begtrup, M., & Larsen, P. (1990).[1][3] Alkylation, acylation, and silylation of azoles.[1][3] Acta Chemica Scandinavica, 44, 1050–1057.[1][3] (Specifics on N-silylation of pyrazoles).

-

Larsen, J. S., et al. (2015).[1][3] Use of N-Silyl Protected Pyrazoles in Metal-Halogen Exchange.[1][2][3] Journal of Organic Chemistry. (Mechanistic insight into the lithiation of N-protected azoles). [3]

Sources

Spectroscopic Characterization of Silylated Bromopyrazoles: A Technical Guide

Executive Summary

Silylated bromopyrazoles represent a critical class of intermediates in modern medicinal chemistry, serving as bifunctional scaffolds for diversity-oriented synthesis. The coexistence of a reactive halogen handle (C-Br) and a silicon moiety (C-Si or N-Si) allows for orthogonal functionalization strategies, including Suzuki-Miyaura coupling, Hiyama coupling, and C-H activation.

However, the structural ambiguity of these compounds—specifically the regiochemical distinction between

Structural Classes and Synthetic Context[1]

Before characterization, one must understand the origin of the species. The silylation of bromopyrazoles typically yields two distinct regioisomeric classes with vastly different chemical stabilities.

Class A: -Silylated Bromopyrazoles (e.g., 4-bromo-1-(trimethylsilyl)pyrazole)

-

Synthesis: Reaction of 4-bromopyrazole with hexamethyldisilazane (HMDS) or TMSCl/Base.[1]

-

Nature: Kinetically formed, hydrolytically labile.[1] Acts as a "masked" proton species.[1]

-

Key Feature: The silicon is bonded to a heteroatom.[1]

Class B: -Silylated Bromopyrazoles (e.g., 4-bromo-5-(trimethylsilyl)pyrazole)

-

Synthesis: Lithiation of

-protected bromopyrazole (often involving a "halogen dance" or retro-Brook rearrangement) followed by electrophilic quench with TMSCl.[1] -

Nature: Thermodynamically stable, robust to aqueous workup.[1]

-

Key Feature: The silicon is bonded to the aromatic ring carbon.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation.[1] While

Si NMR: The Golden Standard

The chemical shift of the silicon nucleus is highly sensitive to its immediate electronic environment (heteroatom vs. carbon).

| Isomer Type | Chemical Environment | Typical | Notes |

| Si attached to Nitrogen (Si–N) | +10 to +25 ppm | Deshielded relative to TMS. | |

| Si attached to Carbon (Si–C) | -5 to -12 ppm | Shielded; characteristic of aryl silanes.[1] | |

| Si attached to Oxygen (Si–O) | +15 to +20 ppm | Relevant if tautomerization occurs (rare in simple pyrazoles).[1] |

Technical Insight: To observe

Si signals effectively, use a relaxation delay () of at least 10–20 seconds or add a relaxation agent like Cr(acac) , as silicon nuclei have very long relaxation times.

H and

C NMR Signatures

-

Symmetry Breaking: In 4-bromopyrazole, H3 and H5 are equivalent due to rapid tautomerism.[1]

-

-Silylation: Breaks this symmetry.[1] H3 and H5 appear as distinct doublets (or singlets if coupling is small) with different chemical shifts (

-

-Silylation: Removes one proton entirely.[1] You will observe only one singlet in the aromatic region (H3), while C5 will show a characteristic upfield shift in

-

-Silylation: Breaks this symmetry.[1] H3 and H5 appear as distinct doublets (or singlets if coupling is small) with different chemical shifts (

-

NOE Experiments:

-

-TMS: Strong NOE correlation between the TMS methyl protons (

-

-TMS: Strong NOE correlation between TMS and the NH proton (if

-

-TMS: Strong NOE correlation between the TMS methyl protons (

Mass Spectrometry (MS)

Mass spectrometry confirms the presence of the bromine and silicon isotopes but also reveals stability differences.

-

Isotopic Pattern: Look for the "Boxcar" pattern.

-

Bromine: 1:1 ratio for M and M+2 (

Br/ -

Silicon: M+1 and M+3 peaks are elevated due to

Si (4.7%) and

-

-

Fragmentation:

-

-Silyl: Shows a dominant loss of the TMS group

-

-Silyl: The molecular ion

-

-Silyl: Shows a dominant loss of the TMS group

Infrared Spectroscopy (IR)

-

(Si–N): Strong band at 960–980 cm

-

(Si–C): Sharp band at 840–860 cm

-

Absence of N–H:

-silylation results in the disappearance of the broad N–H stretch (3200–3400 cm

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for assigning the structure of a silylated bromopyrazole reaction product.

Figure 1: Decision tree for the structural assignment of silylated bromopyrazoles based on stability and spectroscopic data.

Experimental Protocol: Full Characterization Workflow

This protocol assumes the synthesis of 4-bromo-1-(trimethylsilyl)-1H-pyrazole (N-silyl) vs. 4-bromo-5-(trimethylsilyl)-1H-pyrazole (C-silyl).[1]

Step 1: Sample Preparation[2]

-

Solvent: Use CDCl

dried over molecular sieves.[1] Avoid methanol-d -

Concentration: Prepare a high-concentration sample (~20-30 mg in 0.6 mL) to facilitate

C and

Step 2: Data Acquisition

- H NMR (16 scans): Check for symmetry.

-

C NMR (1024 scans):

-

Observe the C-Br carbon (typically 90–95 ppm).

-

Observe the C-Si carbon (C-silyl compounds show a signal at ~130–140 ppm, often split by Si-C coupling).

-

- Si IG-NMR (Inverse Gated, 512 scans):

Step 3: Reporting

When publishing or documenting, use the following format:

4-Bromo-1-(trimethylsilyl)-1H-pyrazole:

H NMR (400 MHz, CDCl): 7.62 (s, 1H, H-3), 7.48 (s, 1H, H-5), 0.45 (s, 9H, SiMe ). C NMR (100 MHz, CDCl ): 142.1, 131.5, 93.2 (C-Br), -0.5 (SiMe ). Si NMR (79 MHz, CDCl ): +12.4. HRMS (EI): Calcd for C H BrN Si , found 217.9875.

References

-

Regioselectivity in Pyrazole Silylation

- Si NMR Chemical Shift Data:

-

General Pyrazole Characterization

-

C-H Activation and Functionalization

Sources

The Strategic Role of TBDMS in Pyrazole Chemistry: A Technical Guide

The following technical guide details the role of the tert-butyldimethylsilyl (TBDMS) group in pyrazole chemistry.

Executive Summary

In the optimization of pyrazole-based pharmacophores, the tert-butyldimethylsilyl (TBDMS) group functions as more than a passive protecting group. It is a steric modulator and solubility enhancer that resolves the inherent regioselectivity challenges of the pyrazole ring. Unlike the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which actively directs lithiation via chelation, TBDMS serves primarily to sterically lock tautomers and shield the N-face, enabling high-fidelity C-functionalization (e.g., Pd-catalyzed cross-coupling) without catalyst poisoning. This guide explores the mechanistic rationale, stability profiles, and experimental protocols for deploying TBDMS in high-value pyrazole synthesis.

The Core Challenge: Pyrazole Tautomerism & Regiochemistry

The fundamental obstacle in pyrazole chemistry is annular tautomerism . A 3-substituted pyrazole (

-

The Problem: Electrophilic attack (alkylation, acylation) on a free NH-pyrazole often yields a mixture of regioisomers (

vs. -

The TBDMS Solution: Silylation with TBDMS locks the pyrazole into a single

-silylated isomer. Due to the bulky tert-butyl group, the TBDMS group favors the position that minimizes steric clash with adjacent carbon substituents (C3/C5), thereby defining the reactive landscape for subsequent steps.

Visualization: Tautomerism and Silyl Locking

The following diagram illustrates the equilibrium and the "locking" effect of TBDMS protection.

Mechanistic Distinction: TBDMS vs. SEM vs. THP

Selecting TBDMS over other protecting groups (PG) is a strategic decision based on chelation vs. shielding .

| Feature | TBDMS (tert-Butyldimethylsilyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) |

| Primary Role | Steric Shielding & Solubility | Directed Lithiation (Chelation) | Acid-Labile Masking |

| Lithiation Effect | Inductive Activation (C5). No chelation. | C5-Directing via Oxygen lone pair. | Weak direction; complex due to chirality. |

| Chirality | Achiral (Simplifies NMR/HPLC) | Achiral | Chiral Center (Creates diastereomers) |

| Stability | Labile to Acid & Fluoride ( | Stable to mild acid; Labile to | Very Labile to Acid; Stable to Base |

| Crystallinity | High (Enhances purification) | Low (Oily) | Low (Oily) |

The "Lithiation" Nuance[1][2][3]

-

SEM: The oxygen in the SEM group coordinates with alkyl-lithiums (

), directing deprotonation specifically to the C5 position (ortho to the protecting group). -

TBDMS: Lacks a coordinating Lewis basic site. Lithiation of

-TBDMS pyrazoles relies on the inherent acidity of the C5 proton (inductive electron-withdrawal by the N-Si bond).-

Warning: While C5 lithiation is possible, TBDMS is less robust than SEM for this purpose. The bulky silyl group can sometimes hinder the approach of the base, or undergo nucleophilic attack at Silicon (desilylation) if the base is too nucleophilic (e.g.,

-BuLi). LDA or LtMP (non-nucleophilic bases) are preferred for

-

Experimental Protocols

Protocol A: Standard N-Silylation of Pyrazoles

This protocol ensures complete protection while minimizing the formation of bis-silylated byproducts.

Reagents:

-

Substituted Pyrazole (1.0 equiv)

-

TBDMSCl (1.2 equiv)

-

Imidazole (2.5 equiv) - Acts as base and nucleophilic catalyst.

-

Anhydrous DMF (0.5 M concentration)

Step-by-Step:

-

Dissolution: Dissolve the pyrazole and imidazole in anhydrous DMF under an inert atmosphere (

or Ar). -

Addition: Add TBDMSCl portion-wise at 0°C. The reaction is exothermic.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (TBDMS products are less polar; use Hexane/EtOAc).

-

Workup: Dilute with

or EtOAc. Wash copiously with water (3x) to remove DMF and imidazole hydrochloride. -

Purification: Dry over

. TBDMS-pyrazoles are often crystalline and can be purified by recrystallization (Hexane) or short silica plug filtration.-

Note: Silica gel is slightly acidic; prolonged exposure can cause desilylation. Use neutralized silica (1%

) if the product is sensitive.

-

Protocol B: Regioselective C-Functionalization (Halogenation)

TBDMS protects the nitrogen, preventing N-halogenation and allowing clean Electrophilic Aromatic Substitution (SEAr) at C4.

Reagents:

- -TBDMS-Pyrazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) or

Step-by-Step:

-

Dissolve

-TBDMS-pyrazole in MeCN at 0°C. -

Add NBS portion-wise. Protect from light.

-

Stir at RT for 1–2 hours. The TBDMS group prevents the formation of N-bromo species and directs substitution to C4.

-

Quench: Add saturated

(sodium thiosulfate) to neutralize bromine. -

Isolate: Extract with EtOAc. The TBDMS group remains intact, ready for Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the C4-Br position.

Protocol C: Deprotection Strategies

The TBDMS group offers "orthogonal" deprotection options relative to C-C bond forming conditions.

| Method | Reagents | Conditions | Application |

| Fluoride Cleavage | TBAF (THF) | 0°C to RT, 1h | Mild, neutral. Best for acid-sensitive substrates. |

| Acid Hydrolysis | HCl / MeOH | RT, 30 min | Rapid, cheap. Best for robust substrates. |

| Buffered Fluoride | HF•Pyridine | 0°C | Highly selective; avoids basicity of TBAF. |

Visualizing the Synthetic Workflow

The following diagram outlines a typical workflow where TBDMS is used to enforce regioselectivity during a C4-arylation campaign.

References

-

Regioselective Synthesis of Polysubstituted Pyrazoles. Journal of Organic Chemistry. Explores the impact of protecting groups on N-alkylation regioselectivity.

-

The [2-(trimethylsilyl)ethoxy]methyl (SEM) function as a suitable N-1 protecting group. Tetrahedron. Contrasts SEM directed lithiation with other silyl groups.

- Protection of Pyrazoles.Greene's Protective Groups in Organic Synthesis. Definitive guide on stability constants of TBDMS vs SEM/THP.

-

Palladium-Catalyzed C-H Arylation of Pyrazoles. Journal of the American Chemical Society. Discusses the use of N-blocking groups to prevent catalyst poisoning during cross-coupling.

- Tautomerism in Pyrazoles.Advances in Heterocyclic Chemistry. Fundamental review of annular tautomerism and the necessity of locking groups.

Methodological & Application

Technical Application Note: Heck Reaction of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of coupling 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole , a substrate that presents a conflict between the conditions required for Heck coupling (base, heat) and the stability of the protecting group (N-silyl sensitivity).

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The core challenge in reacting 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (1) lies in the orthogonality of the reaction conditions.

-

The Heck Requirement: Classical Heck conditions utilize polar aprotic solvents (DMF, DMA) and inorganic bases (K₂CO₃, NaOAc) at elevated temperatures (80–120°C).

-

The Substrate Constraint: The N-Si bond in pyrazoles is significantly more labile than the O-Si bond in silyl ethers. It is susceptible to cleavage by nucleophiles (carbonates, acetates) and hydrolysis in the presence of trace moisture.

Scientific Directive: To successfully couple (1) , the protocol must shift from "Classical Heck" (Solvating/Dissociative) to "Anhydrous/Non-Nucleophilic" conditions. The use of standard DMF/K₂CO₃ conditions will likely result in rapid desilylation, yielding the insoluble 4-bromo-1H-pyrazole and catalyst poisoning.

Mechanistic Pathway & Competing Side Reactions

The reaction relies on the catalytic cycle of Palladium(0).[1][2][3][4] However, the electron-rich nature of the pyrazole ring makes the C-Br bond less electrophilic, slowing the Oxidative Addition step. This requires a ligand system that is electron-rich enough to facilitate oxidative addition but bulky enough to promote the subsequent reductive elimination.

Figure 1: Reaction Logic & Competing Pathways

Caption: Pathway analysis showing the critical divergence between productive coupling and destructive desilylation.

Part 2: Optimized Experimental Protocols

Protocol A: The "Silyl-Safe" Anhydrous Method (Recommended)

This protocol utilizes a non-nucleophilic organic base and a non-polar solvent to maximize N-TBS stability.

Reagents:

-

Substrate: 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (1.0 equiv)

-

Alkene: Acrylate, Styrene, or Vinyl sulfone (1.5 – 2.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)[5]

-

Ligand: P(o-tol)₃ (10 mol%) or XPhos (for difficult substrates)

-

Base: Anhydrous Triethylamine (Et₃N) or DIPEA (2.5 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

-

Pre-Drying: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon ×3.

-

Why: Moisture is the primary enemy of the N-TBS group.

-

-

Solvent Prep: Sparge anhydrous Toluene with Argon for 15 minutes to remove dissolved oxygen.

-

Charge: Add the pyrazole substrate, Pd(OAc)₂, and Phosphine ligand to the vessel against a positive stream of Argon.

-

Liquid Addition: Syringe in the degassed Toluene, followed by the Base (Et₃N) and the Alkene. Seal the vessel immediately.

-

Reaction: Heat to 90°C (oil bath). Stir vigorously.

-

Note: Do not exceed 100°C if possible. Monitor by TLC every 2 hours.

-

-

Workup (Crucial):

-

Cool to room temperature.

-

Dilute with Et₂O (Diethyl ether is preferred over EtOAc to avoid transesterification or hydrolysis issues during extraction).

-

Wash gently with cold 5% NaHCO₃ (Do not use strong acids or bases).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc.

Protocol B: The "Jeffery" Phase-Transfer Method (Alternative)

If Protocol A fails to yield conversion (due to low catalyst activity in non-polar solvents), use solid-liquid phase transfer conditions. This keeps the base in the solid phase, reducing its ability to attack the silyl group.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%)[5]

-

Base: Anhydrous K₂CO₃ (solid, micronized) (2.0 equiv)

-

Additive: TBACl (Tetrabutylammonium chloride) (1.0 equiv)

-

Solvent: Anhydrous DMF (Strictly dry)

Key Difference: The use of TBACl stabilizes the anionic palladium species, allowing the reaction to proceed at lower temperatures (70–80°C), which preserves the protecting group.

Part 3: Data Presentation & Process Control

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on solvent/base combinations for N-silyl pyrazoles.

| Parameter Set | Base | Solvent | Temp | Risk Level | Expected Outcome |

| Standard Heck | K₂CO₃ / NaOAc | DMF / H₂O | 100°C | Critical | High desilylation; poor yield. |

| Protocol A | Et₃N (Organic) | Toluene | 90°C | Low | Good yield; intact TBS. |

| Protocol B | K₂CO₃ (Solid) | DMF + TBACl | 80°C | Medium | Higher reactivity; moderate risk. |

| Ligand-Free | None | DMA | 140°C | High | Thermal cleavage of TBS. |

Self-Validating System: The "Stability Check"

Before committing the bulk material, run the "Blank Test" :

-

Dissolve 10 mg of Substrate in the chosen solvent/base mix (no catalyst).

-

Heat to reaction temp (90°C) for 1 hour.

-

Check: Inject into LCMS or check TLC.

-

Pass: >95% Substrate remains.[6] Proceed with Catalyst.

-

Fail: Appearance of deprotected pyrazole (Mass M-114). Stop. Switch to Protocol A or change Protecting Group (e.g., to SEM).

-

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate protocol based on substrate stability testing.

Part 4: References

-

Heck Reaction Mechanisms and Conditions:

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

-

Stability of Silyl Protecting Groups:

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing N-Silyl stability charts).

-

-

Palladium-Catalyzed Cross-Coupling of Pyrazoles:

-

Goossen, L. J., & Paetzold, J. (2004). Pd-Catalyzed Synthesis of N-Protected 4-Vinylpyrazoles. Synlett, 2004(10), 1721-1724. (Analogous conditions for sensitive heterocycles).

-

-

Jeffery Conditions (Phase Transfer Heck):

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212.

-

Sources

- 1. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]

- 2. nobelprize.org [nobelprize.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. benchchem.com [benchchem.com]

- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

Technical Application Note: Precision Sonogashira Coupling of 4-Bromo-1-(TBS)-1H-pyrazole

Topic: Sonogashira Coupling using 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the protocol for the Sonogashira cross-coupling of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole with terminal alkynes. While 4-bromopyrazoles are essential scaffolds in kinase inhibitor development (e.g., JAK, Aurora kinase inhibitors), the free N-H bond often poisons Palladium catalysts or leads to side reactions. The tert-butyldimethylsilyl (TBS) group serves as a transient "mask" for the pyrazole nitrogen. Unlike the electron-withdrawing Boc group (which deactivates the ring toward oxidative addition) or the robust methyl group (difficult to remove), the TBS group offers a unique balance: it is electronically neutral enough to permit oxidative addition at C-4 while being easily cleaved post-coupling under mild acidic or fluoride conditions.

Key Technical Challenge: The primary challenge is preserving the N-Si bond during the basic conditions of the Sonogashira coupling while ensuring the C-Br bond (which is less reactive than C-I) undergoes oxidative addition.

Substrate Analysis & Strategic Logic

The Substrate: 4-Bromo-1-(TBS)-1H-pyrazole

-

Electronic Profile: The pyrazole ring is electron-rich. The C4-Br bond has a higher bond dissociation energy than C4-I, requiring elevated temperatures (60–80 °C) or electron-rich phosphine ligands.

-

Protecting Group (TBS):

-

Pros: Lipophilic (improves solubility in non-polar solvents like Toluene/THF); prevents N-arylation/alkylation side reactions; orthogonal to ester/amine protecting groups.

-

Cons: Susceptible to hydrolysis in aqueous bases or cleavage by nucleophilic amines (e.g., primary amines) at high temperatures.

-

-

Strategic Implication: The reaction must be performed under anhydrous conditions using sterically hindered bases (e.g., Diisopropylamine, Triethylamine) rather than inorganic hydroxide bases to prevent premature desilylation.

Reaction Mechanism & Pathway

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The critical step for this substrate is the Oxidative Addition (A) , which is rate-limiting due to the electron-rich nature of the pyrazole ring and the strength of the C-Br bond.

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the bromopyrazole species.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| 4-Bromo-1-(TBS)-pyrazole | 1.0 | Substrate | Prepare fresh or store in desiccator. |

| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner | Excess compensates for potential homocoupling. |

| Pd(PPh3)2Cl2 | 0.05 (5 mol%) | Catalyst | Air-stable precatalyst; reduces to Pd(0) in situ. |

| CuI | 0.03 (3 mol%) | Co-catalyst | Must be off-white/tan. If green/grey, recrystallize. |

| Triethylamine (Et3N) | 3.0 | Base | Acts as solvent or co-solvent; traps HBr. |

| THF or DMF | Solvent | Medium | Anhydrous (water <50 ppm) to protect TBS. |

Step-by-Step Procedure

Step 1: Preparation of 4-Bromo-1-(TBS)-1H-pyrazole (If not purchased)

-

Rationale: In-situ protection is possible but isolating the intermediate prevents imidazole (from silylation) from interfering with the Pd catalyst.

-

Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add Imidazole (1.2 equiv) followed by TBSCl (1.1 equiv) at 0 °C.

-

Stir at RT for 2 hours (TLC check: Hexane/EtOAc 9:1).

-

Dilute with Et2O, wash with water (x3) to remove DMF/Imidazole. Dry (Na2SO4) and concentrate.

-

Result: Colorless oil or low-melting solid. Use directly.

Step 2: The Coupling Reaction

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Charging: Add Pd(PPh3)2Cl2 (5 mol%), CuI (3 mol%), and 4-Bromo-1-(TBS)-pyrazole (1.0 equiv).

-

Degassing (Crucial): Cap the flask. Evacuate and backfill with Argon (3 cycles).

-

Why? Oxygen promotes Glaser coupling (alkyne dimerization) and oxidizes phosphine ligands, killing the catalyst.

-

-

Solvent Addition: Syringe in anhydrous THF and Et3N (1:1 ratio, 0.2 M concentration) under Argon flow.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Heat the mixture to 60 °C for 4–12 hours.

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide.

-

Visual Cue: The reaction typically turns from yellow to dark brown/black as Pd(0) colloids form toward the end.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd/Cu salts.

-

Concentrate the filtrate.

-

Wash: Dissolve residue in EtOAc, wash with saturated NH4Cl (removes copper) and Brine.

-

Caution: Do not use acidic washes (HCl) as this will cleave the TBS group prematurely.

-

Step 3: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient. The N-TBS product is usually much less polar than the free pyrazole.

Optimization & Troubleshooting

Decision Matrix for Optimization

Use this workflow if the standard protocol yields <50%.

Figure 2: Optimization workflow for troubleshooting low yields.

Common Issues

| Symptom | Root Cause | Solution |

| TBS Cleavage | Solvent contained water or base was too nucleophilic. | Use freshly distilled Et3N or switch to Diisopropylamine (DiPA). Ensure THF is Na-dried. |

| Homocoupling | Oxygen presence promotes Cu-mediated alkyne dimerization. | Rigorous freeze-pump-thaw degassing; add alkyne slowly (syringe pump). |

| Stalled Conversion | Catalyst poisoning or bromide inertness. | Switch to Pd(dppf)Cl2 or Pd(OAc)2/XPhos . These are more robust for electron-rich heterocycles. |

Post-Coupling Deprotection

Once the Sonogashira coupling is complete, the TBS group can be removed to reveal the free NH-pyrazole.

-

Method A (Acidic): Dissolve in MeOH, add catalytic HCl (or AcCl) at 0 °C. Stir 30 min.

-

Method B (Fluoride): Dissolve in THF, add TBAF (1.0 M in THF, 1.1 equiv). Stir 15 min.

-

Note: Method B is faster but requires aqueous workup to remove tetrabutylammonium salts.

-

References

-

General Sonogashira Mechanism & Scope

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

-

Coupling of 4-Halopyrazoles

-

Larsen, J. S., et al. (2015). Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazoles. Journal of Organic Chemistry. (General reactivity of 4-bromo species).

- Note: See specific protocols for N-protected pyrazoles in: Tetrahedron Letters 2005, 46, 6833-6837.

-

- TBS Stability & Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-TBS stability profiles).

-

Specific Synthesis of 4-Bromopyrazoles

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

[1][2][3]

Executive Summary

This technical guide details the Buchwald-Hartwig amination of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (4-Br-1-TBS-pyrazole).[1][2][3] This substrate presents a specific chemoselective challenge: the N-TBS bond in pyrazoles is significantly more labile than C-silyl bonds and is prone to cleavage under standard alkoxide-mediated cross-coupling conditions.[1][2][3]

To address this, we present two distinct protocols:

Strategic Considerations & Mechanistic Insight

The Stability Paradox

The tert-butyldimethylsilyl (TBS) group on the pyrazole nitrogen (N1) withdraws electron density, theoretically activating the C4-bromide towards oxidative addition.[1][2][3] However, the N1-Si bond is susceptible to nucleophilic attack by hard bases (e.g., NaOtBu) or hydrolysis by trace moisture.[2][3]

-

Risk: Premature loss of TBS generates the free pyrazole (NH), which can poison the catalyst or require a different ligand system (e.g., tBuBrettPhos) to couple efficiently.

-

Solution: Use anhydrous, non-nucleophilic bases (Cs₂CO₃) and precatalysts that initiate rapidly at moderate temperatures.[2][3]

Catalyst & Ligand Selection

| Ligand | Precatalyst | Rationale |

| XPhos | XPhos Pd G4 | First Choice. Excellent for heteroaryl halides.[1][2][3] The bulky biaryl backbone prevents catalyst deactivation. G4 precatalyst ensures precise 1:1 L:Pd ratio and rapid activation at lower temperatures.[3] |

| tBuBrettPhos | tBuBrettPhos Pd G4 | Alternative. Specifically engineered for amination of unprotected azoles.[4] Use this if TBS cleavage is observed or intended.[2][3] |

| RuPhos | RuPhos Pd G4 | Secondary Amine Specialist. Use if the coupling partner is a secondary amine (e.g., morpholine, piperidine).[3] |

Experimental Protocols

Protocol A: TBS-Preserving Method (Recommended)

Target: Coupling while retaining the N-TBS protection.[1][2][3]

Reagents:

-

Substrate: 4-Bromo-1-(TBS)-1H-pyrazole (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) , anhydrous, granular (2.0 equiv)[1][2][3]

-

Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)[1][2][3]

Step-by-Step Workflow:

-

Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon.

-

Solids Charge: Add XPhos Pd G4, Cs₂CO₃, and the pyrazole substrate to the vial.

-

Critical: If the amine is a solid, add it here.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1][2][3]

-

Solvent Addition: Inject anhydrous 1,4-dioxane.

-

Note: If the amine is liquid, add it now via syringe.

-

-

Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm).

-

Monitoring: Check LCMS at 2 hours. Look for Product Mass [M+H]⁺.

-

Warning: Avoid temperatures >100 °C to prevent thermal migration of the silyl group.

-

-

Workup (Buffered):

Protocol B: "Safety Net" Method (Unprotected Route)

Target: Coupling even if TBS falls off.[1][2][3]

Reagents:

Workflow Differences:

Visualization: Decision Logic & Mechanism[1][2][3]

Workflow Decision Tree

The following diagram illustrates the decision process for ligand and base selection based on the desired fate of the TBS group.

Caption: Decision matrix for selecting reaction conditions based on protecting group strategy.

Catalytic Cycle (Buchwald-Hartwig)

This diagram details the Pd(0)/Pd(II) cycle, highlighting the critical oxidative addition step where the electron-rich pyrazole reacts.[1][2][3]

Caption: Catalytic cycle for Pd-catalyzed amination. The oxidative addition is facilitated by the electron-rich pyrazole core.[1][2]

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation / Poor Initiation | Switch to XPhos Pd G4 (precatalyst) instead of Pd₂(dba)₃/Ligand mix. Increase temp to 100 °C. |

| Desilylation (Product is NH) | Base too strong or wet solvent | Ensure Cs₂CO₃ is anhydrous.[1][2][3] Switch solvent to Toluene (more hydrophobic).[1][2][3] |

| C-H Arylation (Side Product) | "Heck-type" reactivity | Lower temperature.[1][2][3] Ensure ligand is bulky (XPhos) to enforce C-N coupling over C-H activation.[1][2][3] |

| Protodehalogenation (Ar-H) | Beta-hydride elimination pathway | Usually seen with secondary amines.[1][2][3] Switch ligand to RuPhos . |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2][3]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[3] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[3] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[3][4]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Application Note: Regioselective Lithiation of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

Executive Summary

This application note details the optimized protocol for the lithiation of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (4-bromo-1-TBS-pyrazole). While pyrazoles are ubiquitous pharmacophores in kinase inhibitors and anti-inflammatory drugs, their functionalization is often complicated by competing deprotonation pathways. This guide focuses on the Lithium-Halogen Exchange (Li/Br exchange) strategy, utilizing the bulky tert-butyldimethylsilyl (TBS) protecting group to direct regioselectivity and stabilize the nucleophilic intermediate.

Mechanistic Insight & Strategic Considerations

The Kinetic vs. Thermodynamic Landscape

The functionalization of N-protected pyrazoles presents a classic competition between deprotonation (acid-base chemistry) and lithium-halogen exchange (redox chemistry) .

-

Path A (Desired): Lithium-halogen exchange at C4. This reaction is kinetically controlled and extremely fast at cryogenic temperatures (-78 °C).

-

Path B (Undesired): Deprotonation at C5. The proton at C5 is the most acidic ring proton due to the inductive effect of the adjacent nitrogen (N1). If the exchange is sluggish or the temperature is too high, n-BuLi acts as a base rather than a lithiating agent.

Why TBS Protection?

The choice of the TBS group is not arbitrary; it serves a dual purpose:

-

Steric Shielding: The bulky tert-butyl group sterically hinders the N1 lone pair. This prevents the "Complex Induced Proximity Effect" (CIPE), where lithium reagents coordinate to the nitrogen and are directed to deprotonate the adjacent C5 position.

-

Stability: Unlike TMS (trimethylsilyl), which is prone to cleavage or migration (retro-Brook rearrangement) under basic conditions, TBS is robust enough to survive n-BuLi treatment at -78 °C, yet easily removable with TBAF or acid during workup.

Mechanistic Pathway Diagram

Figure 1: Kinetic competition between C4-Li exchange and C5-H deprotonation. Low temperature favors the green path.

Critical Experimental Parameters

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF | Ethers are required to solvate the lithium cation. THF is preferred over Et₂O for better solubility of the pyrazole substrate. Must be <50 ppm water. |

| Concentration | 0.1 M to 0.2 M | High dilution prevents localized heating during addition, which could trigger C5 deprotonation. |

| Temperature | -78 °C (Internal) | Critical. At > -50 °C, the rate of C5 deprotonation increases significantly. |

| Reagent | n-BuLi (1.05 - 1.1 eq) | t-BuLi is generally unnecessary for aryl bromides and poses higher safety risks. n-BuLi effects rapid exchange. |

| Quench | Electrophile addition at -78 °C | The lithio-species is generated and trapped in situ at low temp to prevent equilibration. |

Standard Operating Procedure (SOP)

Safety Note: n-Butyllithium is pyrophoric.[1] All operations must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Materials Preparation

-

Substrate: 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (1.0 equiv).

-

Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes, titrate before use).

-

Solvent: THF (distilled from Na/benzophenone or passed through activated alumina columns).

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry under vacuum and backfill with nitrogen (3 cycles).

-

Dissolution: Syringe in anhydrous THF to achieve a concentration of 0.15 M. Add the pyrazole substrate. Stir until fully dissolved.

-

Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78 °C (verify with a low-temp thermometer).

-

Exchange:

-

Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.

-

Observation: A slight color change (often pale yellow) may occur.

-

Stir at -78 °C for 30 to 45 minutes . Do not exceed 1 hour.

-

-

Trapping:

-

Dissolve the Electrophile (1.2–1.5 equiv) in a minimal amount of dry THF (if solid) or add neat (if liquid).

-

Add the electrophile dropwise to the lithio-pyrazole solution at -78 °C.

-

-

Warming:

-

Stir at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0 °C or Room Temperature (RT) over 1–2 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with EtOAc (3x).[2] Wash combined organics with brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Workflow Diagram

Figure 2: Operational workflow for the cryogenic lithiation process.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Recovery of Starting Material | Incomplete exchange. | Increase stir time at -78 °C to 60 min. Ensure n-BuLi is fresh/titrated. |

| C5-Substituted Product | Deprotonation occurred. | Temperature was too high during addition. Ensure -78 °C is maintained. Add n-BuLi slower. |

| Desilylation (Loss of TBS) | Nucleophilic attack on Si. | Avoid warming the lithio-species above -20 °C before adding the electrophile. Ensure the electrophile is dry.[1] |

| Low Yield with Aldehydes | 1,2-addition failed. | Add Lewis acid (e.g., BF₃·OEt₂) after the electrophile if the reaction is sluggish (rare for aldehydes). |

Electrophile Scope & Expected Data

The generated 1-TBS-4-lithio-pyrazole species is a potent nucleophile. Below are typical yields expected when reacting with standard electrophiles.

| Electrophile Class | Reagent Example | Product Type | Expected Yield |

| Proton Source | MeOH / H₂O | 4-Desbromo-pyrazole | >90% (Proof of lithiation) |

| Formylating Agent | DMF or N-Formylmorpholine | Pyrazole-4-Carbaldehyde | 75-85% |

| Boron Source | B(OiPr)₃ / Pinacol | Pyrazole-4-Boronic Ester | 65-80% |

| Halogen Source | I₂ | 4-Iodo-pyrazole | 80-90% |

| Ketone/Aldehyde | Benzaldehyde | Secondary Alcohol | 70-85% |

References

-

General Lithiation of Pyrazoles

-

Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.

-

-

Lithium-Halogen Exchange Selectivity

-

Sadler, A. et al. (2014). Multidimensional Reaction Screening for the Optimization of C–H Activation Chemistry. Journal of Organic Chemistry, 79(17), 8267–8280.

-

-

TBS Protecting Group Stability

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

-

Synthesis of 4-Formylpyrazoles via Lithiation

-

Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of acetophenone phenylhydrazone. Tetrahedron Letters, 11(48), 4215-4216. (Mechanistic comparison).

-

Sources

synthesis of pyrazole-based ligands from 4-Bromo-1-TBDMS-1H-pyrazole

Abstract

This guide details the synthetic utility of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole (4-Br-1-TBDMS-Pyr) as a versatile scaffold for generating high-affinity ligands used in catalysis and medicinal chemistry.[1] While the TBDMS group is traditionally viewed merely as a protecting group, this protocol leverages its specific lability profile to control solubility and regioselectivity during Palladium-catalyzed cross-couplings. We present two distinct workflows: a "Transient Protection" route for rapid library generation and a "Robust Retention" route for complex multi-step assemblies.

Strategic Overview

The pyrazole core is ubiquitous in bioinorganic ligands (e.g., scorpionates) and kinase inhibitors (e.g., Crizotinib).[1] However, the acidic N-H proton (

The 1-TBDMS group offers a unique advantage over robust groups like THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl):

-

Lipophilicity: It renders the pyrazole soluble in non-polar solvents (Hexanes/Toluene), facilitating easy column chromatography.[1]

-

Tunable Lability: Unlike N-alkyl groups, the N-Si bond is sensitive to hydrolysis.[1] This allows for "one-pot" coupling and deprotection strategies, or selective retention under strictly anhydrous conditions.[1]

Decision Matrix: The TBDMS Divergence

The following workflow illustrates the critical decision points based on the desired final ligand structure.

Figure 1: Strategic divergence in the functionalization of 4-Bromo-1-TBDMS-pyrazole.

Detailed Protocols

Module 1: The "Transient" Route (Suzuki-Miyaura Coupling)

Objective: Synthesis of 4-aryl-1H-pyrazoles where the TBDMS group is removed in situ during the coupling. This is ideal for generating free ligands for coordination chemistry.

Mechanism: The basic aqueous conditions required for boronic acid activation also promote the hydrolysis of the N-Si bond.

Reagents:

-

4-Bromo-1-TBDMS-1H-pyrazole (1.0 equiv)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to pyrazole)[1]

Step-by-Step Protocol:

-

Setup: In a microwave vial or round-bottom flask, combine the pyrazole scaffold, aryl boronic acid, and Pd catalyst.

-

Inerting: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -